molecular formula C10H15NO3 B2416650 Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate CAS No. 908095-31-8

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

Cat. No.: B2416650
CAS No.: 908095-31-8
M. Wt: 197.234
InChI Key: IQUYUIVHPZAXHF-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate typically involves the reaction of cyclopropylamine with methyl 4-oxopiperidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYUIVHPZAXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908095-31-8
Record name methyl 1-cyclopropyl-4-oxo-3-piperidinecarboxylate
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